

Application Note: Comprehensive Analytical Characterization of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

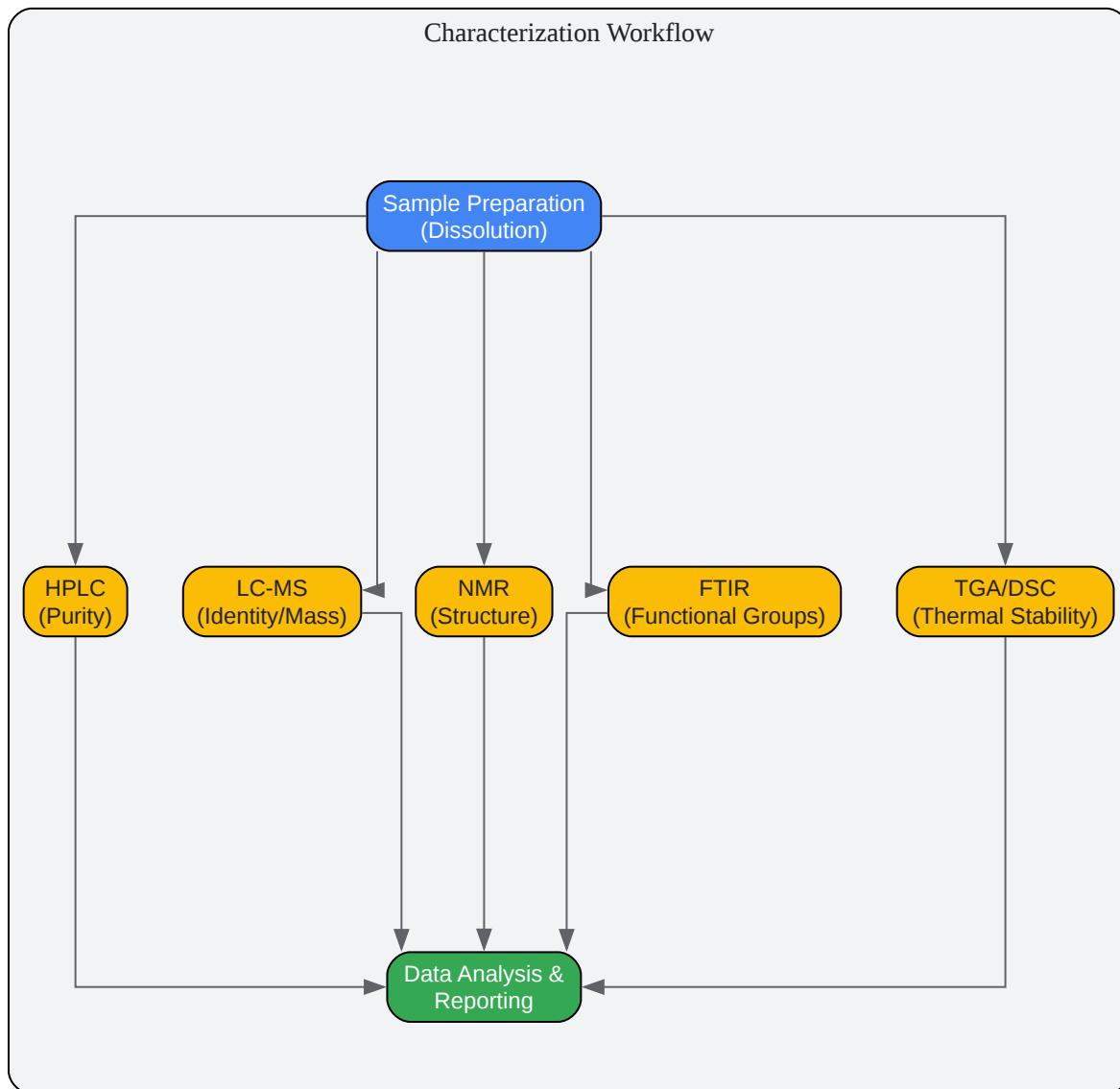
Compound of Interest

	2-[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid
Compound Name:	
Cat. No.:	B113250

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical techniques for the comprehensive characterization of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid (CAS No. 91-35-0). Due to the limited availability of specific published methods for this exact molecule, the protocols described herein are based on established analytical methodologies for structurally analogous compounds, such as anthranilic acid derivatives and sulfonamides. The techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Thermal Analysis (TGA/DSC) for stability profiling.


Physicochemical Properties

N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid is a complex organic molecule containing multiple functional groups that are critical to its chemical and biological activity. Accurate characterization is essential for quality control, stability studies, and regulatory compliance.

Property	Value	Reference
IUPAC Name	2-[(3-amino-4-hydroxyphenyl)sulfonylamino]benzoic acid	[1] [2]
CAS Number	91-35-0	[1] [2]
Chemical Formula	C ₁₃ H ₁₂ N ₂ O ₅ S	[1]
Molecular Weight	324.31 g/mol	
Exact Mass	324.0467 Da	

Analytical Techniques and Protocols

A multi-technique approach is required for the unambiguous characterization of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid. The following sections detail the protocols for key analytical methods.

[Click to download full resolution via product page](#)

Caption: High-level experimental workflow for compound characterization.

HPLC is employed to determine the purity of the compound and to identify any related substances or degradation products. A reversed-phase method is typically suitable for this

class of molecule.

Experimental Protocol:

- Equipment: HPLC system with UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B
 - 30-35 min: 90% to 10% B
 - 35-40 min: 10% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 μ m syringe filter before injection.

Expected Quantitative Data:

Parameter	Expected Value
Retention Time (t _R)	15 - 20 min
Purity (Area %)	> 98.0%
Limit of Detection (LOD)	~0.01%

LC-MS confirms the molecular weight of the target compound. The HPLC method described above can be directly coupled to a mass spectrometer.

Experimental Protocol:

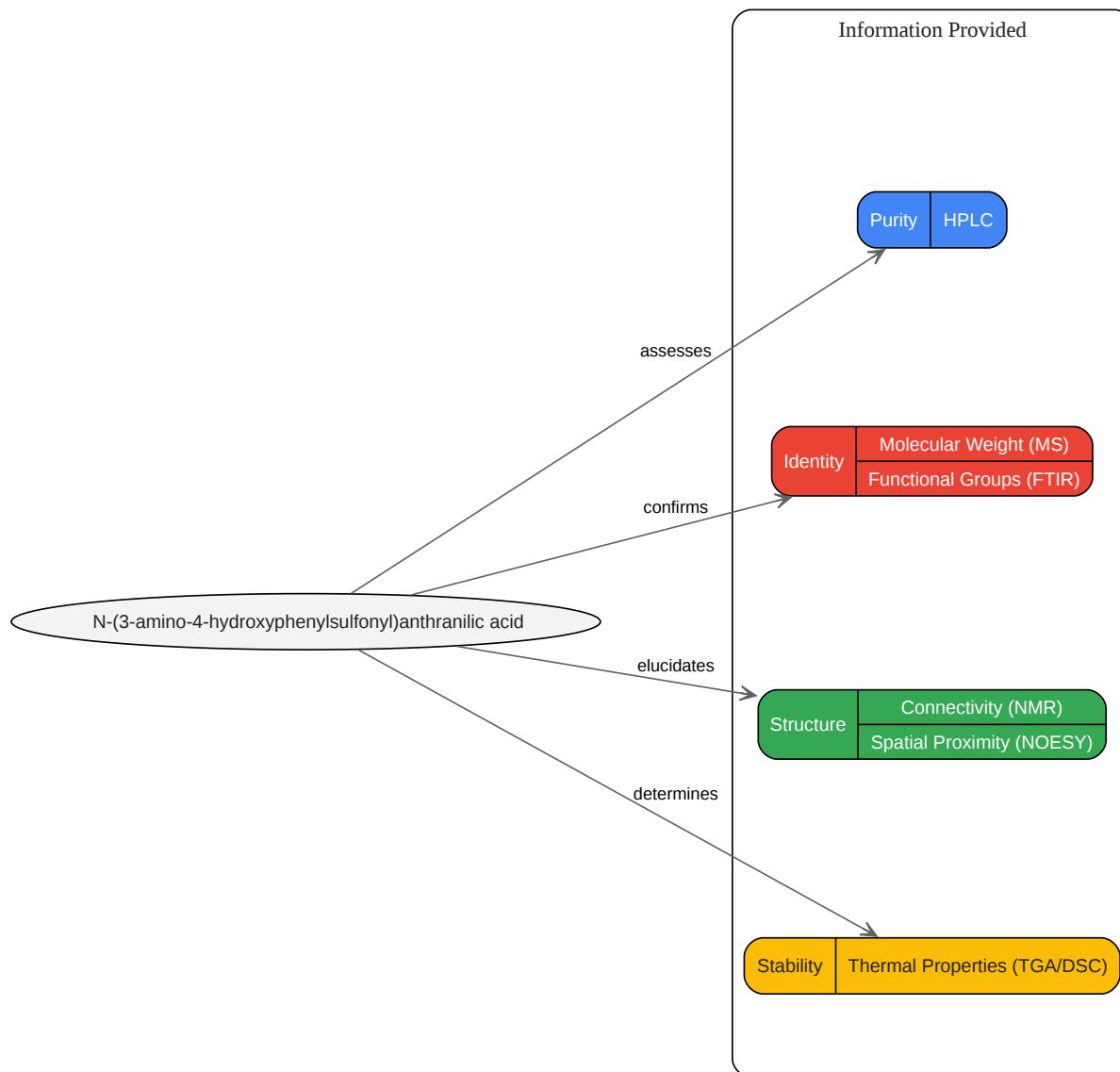
- Equipment: HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Scan Range: 100 - 500 m/z.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.

Expected Quantitative Data:

Ion Species	Calculated m/z	Observed m/z
[M+H] ⁺	325.0545	325.054 ± 0.005
[M+Na] ⁺	347.0364	347.036 ± 0.005

¹H and ¹³C NMR are essential for confirming the chemical structure by providing information on the connectivity of atoms.

Experimental Protocol:


- Equipment: NMR Spectrometer (e.g., 400 MHz or higher).

- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).[3][4]
- Sample Concentration: 10-20 mg/mL.[3]
- Internal Standard: Tetramethylsilane (TMS).[3]
- Experiments: ¹H, ¹³C, COSY, HSQC, HMBC.

Expected NMR Data (¹H and ¹³C Chemical Shifts δ [ppm]):

Assignment	¹ H NMR (Expected δ)	¹³ C NMR (Expected δ)
Carboxylic Acid (-COOH)	12.0 - 13.0 (br s, 1H)	~170
Sulfonamide (-SO ₂ NH-)	9.0 - 10.0 (br s, 1H)	-
Aromatic Protons	6.5 - 8.0 (m, 7H)	110 - 150
Phenolic (-OH)	9.5 - 10.5 (br s, 1H)	-
**Amine (-NH ₂) **	5.0 - 6.0 (br s, 2H)	-

Complementary Analytical Techniques

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. N-(4-Hydroxymetanilyl)anthranilic acid | C13H12N2O5S | CID 4294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of N-(3-amino-4-hydroxyphenylsulfonyl)anthranilic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113250#analytical-techniques-for-characterizing-n-3-amino-4-hydroxyphenylsulfonyl-anthranilic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com